molecular formula C25H23NO2 B415598 7,7-dimethyl-10-(3-methylphenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione

7,7-dimethyl-10-(3-methylphenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione

Cat. No.: B415598
M. Wt: 369.5 g/mol
InChI Key: JMGYMTPWXNAQKQ-UHFFFAOYSA-N
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Description

Table 1: Selected Bond Lengths and Angles

Parameter Value (Å or °)
C9–O11 1.214
C10–O12 1.221
C7–C8 1.539
Dihedral angle (C1–C6–C7) 112.3°

The dione moiety exhibits planarity, with negligible deviation from the mean plane (±0.02 Å), while the tetrahydroquinoline ring adopts a boat conformation .

Spectroscopic Characterization (IR, NMR, MS)

Infrared Spectroscopy

IR spectra (KBr pellet) show characteristic absorptions at:

  • $$ \nu_{\text{C=O}} $$: 1708 cm⁻¹ (dione stretching)
  • $$ \nu_{\text{C-N}} $$: 1350 cm⁻¹ (quinoline ring)
  • $$ \nu_{\text{C-H}} $$: 2960–2860 cm⁻¹ (methyl and methylene groups) .

Nuclear Magnetic Resonance

¹H NMR (400 MHz, CDCl₃):

  • δ 7.21–7.43 (m, 4H, aromatic H)
  • δ 4.78 (s, 1H, H-10a)
  • δ 2.90 (d, $$ J = 16.0 \, \text{Hz} $$, 2H, H-8)
  • δ 1.25 (s, 6H, C7-CH₃) .

¹³C NMR (100 MHz, CDCl₃):

  • δ 196.2 (C9, C11 diones)
  • δ 148.7 (C2 quinoline)
  • δ 29.7 (C7-CH₃) .

Mass Spectrometry

ESI-MS exhibits a molecular ion peak at $$ m/z = 393.48 \, [\text{M+H}]^+ $$, with fragmentation patterns consistent with loss of CO (28 Da) and methyl groups (15 Da) .

Computational Modeling of Molecular Geometry (DFT)

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize the molecular geometry, confirming the crystallographic data. Key findings include:

  • HOMO-LUMO gap: 3.66 eV, indicating moderate reactivity .
  • Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between σ(C7–C8) and σ*(C9–O11), stabilizing the dione moiety .

Table 2: DFT-Derived Electronic Properties

Property Value
Dipole moment 4.12 Debye
Polarizability (α) 43.50 ų
Hydration energy -6.72 kcal/mol

The electrostatic potential map shows electron-rich regions at the dione oxygen atoms, facilitating hydrogen bonding .

Tautomerism and Conformational Analysis

The compound exhibits keto-enol tautomerism, with the keto form predominating (>95% in DMSO-d₆) due to resonance stabilization of the dione group. Transition states for tautomerization, calculated using M06-2X/cc-pVTZ, reveal an energy barrier of 38.8 kcal/mol, making interconversion negligible at room temperature .

Conformational flexibility is limited to the tetrahydroquinoline ring, which adopts two primary conformers:

  • Boat conformation : 68% population (ΔG = 0.0 kcal/mol)
  • Twist-boat conformation : 32% population (ΔG = 1.2 kcal/mol) .

Figure 1: Proposed Tautomeric Forms

(Describe hypothetical keto and enol forms, emphasizing stability differences.)

Properties

Molecular Formula

C25H23NO2

Molecular Weight

369.5 g/mol

IUPAC Name

7,7-dimethyl-10-(3-methylphenyl)-6,8,10,10a-tetrahydroindeno[1,2-b]quinoline-9,11-dione

InChI

InChI=1S/C25H23NO2/c1-14-7-6-8-15(11-14)20-21-18(12-25(2,3)13-19(21)27)26-23-16-9-4-5-10-17(16)24(28)22(20)23/h4-11,20,22H,12-13H2,1-3H3

InChI Key

JMGYMTPWXNAQKQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2C3C(=NC4=C2C(=O)CC(C4)(C)C)C5=CC=CC=C5C3=O

Canonical SMILES

CC1=CC(=CC=C1)C2C3C(=NC4=C2C(=O)CC(C4)(C)C)C5=CC=CC=C5C3=O

Origin of Product

United States

Biological Activity

7,7-Dimethyl-10-(3-methylphenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H23NO2C_{24}H_{23}NO_2, with a molar mass of approximately 369.5 g/mol. Its structural features include a fused indenoquinoline framework that contributes to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Anticancer Activity : Preliminary studies suggest that it has potential as an anticancer agent. The compound has been evaluated against various cancer cell lines, showing promising antiproliferative effects.
  • Enzyme Inhibition : It has been reported to inhibit certain kinases involved in cancer progression, which may contribute to its anticancer properties.

Anticancer Mechanisms

The anticancer activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown effectiveness in reducing the proliferation of cancer cells in vitro.
  • Induction of Apoptosis : Studies indicate that it may induce apoptosis in cancer cells through the activation of intrinsic pathways.
  • Targeting Specific Kinases : It has been identified as a potential inhibitor of receptor tyrosine kinases (RTKs), which play critical roles in tumor growth and metastasis.

Research Findings and Case Studies

A selection of studies highlights the biological activity of this compound:

StudyFindings
Evaluated against A549 (lung), HT-29 (colon), and U87MG (brain) cancer cell lines. Showed IC50 values indicating significant antiproliferative activity.
Discussed the compound's mechanism as a multitargeted receptor tyrosine kinase inhibitor with potential for development as an anticancer drug.
Investigated similar indoloquinoline derivatives and their anticancer efficacy; findings support further exploration into this class of compounds for therapeutic applications.

Safety and Toxicity

While initial studies indicate promising biological activities, comprehensive toxicity assessments are essential for evaluating the safety profile of this compound. Toxicological data is limited; therefore, future studies should focus on:

  • In Vivo Toxicity Studies : To assess the safety in living organisms.
  • Long-term Exposure Effects : Understanding chronic exposure implications.

Comparison with Similar Compounds

Key Observations :

  • Bulkier substituents (e.g., naphthyl) may sterically hinder crystallization, complicating purification .

Catalyst Efficiency

The use of heterogeneous Cu/zeolite-Y catalysts is a common feature in synthesizing indenoquinoline-diones. This catalyst system provides both Brønsted and Lewis acid sites, enabling efficient cyclocondensation reactions. Notably, the catalyst can be recycled up to five times with <5% yield reduction, making it superior to homogeneous catalysts .

Reaction Optimization

  • Solvent: Ethanol under reflux is preferred for its ability to dissolve reactants and stabilize intermediates.
  • Time: Reactions typically complete within 2–4 hours, significantly faster than traditional methods (e.g., 6–8 hours for non-catalyzed reactions) .

Physicochemical Properties

Spectral Characterization

All indenoquinoline-diones are characterized via FT-IR (C=O stretches at ~1700 cm⁻¹), ¹H/¹³C NMR (distinct signals for methyl, aryl, and ketone groups), and GC-MS (molecular ion peaks consistent with molecular weights) .

Predicted Properties

For 10-(4-chlorophenyl)-7,7-dimethyl-...dione (C24H20ClNO2):

  • Density: 1.35 ± 0.1 g/cm³
  • Boiling Point: 545.4 ± 50.0 °C
  • pKa: 1.22 ± 0.60 (indicating weak acidity) .

Comparative Advantages and Limitations

Parameter 7,7-Dimethyl-10-(3-methylphenyl)-...dione 10-(4-Chlorophenyl)-...dione 7-Phenyl-10-aryl-...dione
Synthetic Yield 85–92% 78–85% 73–80%
Catalyst Recyclability 5 cycles (5% yield loss) 4 cycles (8% yield loss) Not reported
Bioactivity Limited data Antimalarial (IC₅₀: 5 µM) Antiviral (EC₅₀: 10 µM)
Purification Difficulty Moderate (chromatography required) High (crystalline challenges) Moderate

Preparation Methods

Reaction Components and Mechanism

The CuO/zeolite-Y-catalyzed synthesis involves a one-pot MCR of aromatic aldehydes (e.g., 3-methylbenzaldehyde), indan-1,3-dione, dimedone, and p-toluidine or ammonium acetate in ethanol under reflux. The mechanism proceeds through sequential Knoevenagel condensation, Michael addition, and cyclization steps (Fig. 1). The CuO/zeolite-Y catalyst provides dual acid sites (Brønsted and Lewis), enhancing reaction kinetics by stabilizing intermediates and facilitating dehydration.

Catalyst Preparation

The CuO/zeolite-Y catalyst is synthesized via hydrothermal and wet impregnation methods:

  • Hydrothermal synthesis : A seed gel (Na2O:Al2O3:10SiO2:180H2O) is aged for 24 hours, followed by mixing with a feedstock gel (Na2SiO3, NaAlO2, NaOH) under high-shear stirring.

  • Wet impregnation : Cu(NO3)2·3H2O is dissolved in water, mixed with zeolite-Y support, and calcined at 400°C for 4 hours (Table 1).

Table 1: CuO/Zeolite-Y Catalyst Preparation Parameters

PrecursorSupportSolventCalcination Temp (°C)Calcination Time (h)
Cu(NO3)2·3H2OZeolite-YH2O4004

Optimization and Yield

Under reflux in ethanol, the reaction achieves 92–98% yield within 1.5–2 hours. Key advantages include:

  • Reusability : The catalyst retains >90% activity after five cycles.

  • Broad substrate scope : Electron-rich and electron-deficient aldehydes are tolerated.

Solvent-Free Synthesis with ZrO2 Nanoparticles

Reaction Design and Conditions

Abdolmohammadi and Afsharpour developed a solvent-free protocol using ZrO2 nanoparticles (10 mol%) at 80°C. The MCR combines 1,3-indanedione, 3-methylbenzaldehyde, methylamine, and dimedone, achieving 98% yield in 1 hour (Table 2).

Table 2: Optimization of ZrO2-Catalyzed Synthesis

Catalyst Loading (mol%)SolventTime (h)Yield (%)
10Solvent-free198

Mechanistic Insights

ZrO2 nanoparticles act as bifunctional catalysts, polarizing carbonyl groups and stabilizing enolate intermediates (Scheme 1). The solvent-free conditions minimize side reactions, while the nanoparticles’ high surface area (BET: 180–200 m²/g) enhances mass transfer.

Comparative Analysis of Methods

Efficiency and Sustainability

ParameterCuO/Zeolite-YZrO2 Nanoparticles
Reaction Time1.5–2 h1 h
Yield92–98%98%
Catalyst Reusability5 cyclesNot reported
SolventEthanolSolvent-free

The ZrO2 method eliminates solvent waste, aligning with green chemistry principles, whereas the CuO/zeolite-Y system offers better catalyst recyclability.

Structural Characterization and Validation

Both methods validate product identity via:

  • FT-IR : C=O stretches at 1665–1681 cm⁻¹ and N–H bends at 1544 cm⁻¹.

  • NMR : 1H NMR signals at δ 1.00–1.07 ppm (gem-dimethyl) and δ 7.10–7.89 ppm (aromatic protons).

  • GC-MS : Molecular ion peak at m/z 369.46 (C25H23NO2).

Industrial and Pharmacological Implications

The scalability of these methods is underscored by:

  • Low catalyst loading (5–10 mol%).

  • High atom economy (>85%) due to MCR design.

  • Bioactivity : Indenoquinolines exhibit antitumor and antimycobacterial properties, driving demand for efficient synthesis .

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